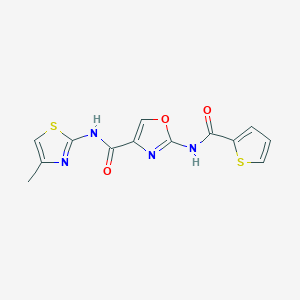

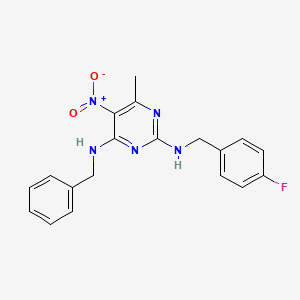

![molecular formula C15H13N3O2S B2554655 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 924147-54-6](/img/structure/B2554655.png)

4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . Another method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Chemical Reactions Analysis

Pyrimidines, which include the compound , are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The pyranopyrimidine core, closely related to the chemical structure of 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research highlights the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, leveraging diversified catalysts such as organocatalysts, metal catalysts, and green solvents. This synthesis pathway is crucial for developing lead molecules in drug discovery processes (Parmar, Vala, & Patel, 2023).

Structural Activity Relationships

Studies on ligands of pyrimidine nucleoside phosphorylases have led to the development of structure-activity relationships, providing a foundation for the rational design of new inhibitors. This indicates the potential for this compound and related compounds in designing novel therapeutic agents, particularly in targeting specific enzymatic pathways (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Optoelectronic Materials

Functionalized pyrimidines, including structures akin to this compound, have found applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Research

Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. Research has summarized developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, highlighting their potent anti-inflammatory effects and offering insights for the development of new therapeutic agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

A related compound showed good antiproliferative effect with ic 50 43 ± 011 µg/mL (0013 µM), indicating potential bioavailability .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The stability of similar compounds has been optimized using density functional theory (dft) .

Propriétés

IUPAC Name |

4-amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-8-11-13(16)17-10(7-9-5-3-2-4-6-9)18-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGEADNEPPHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

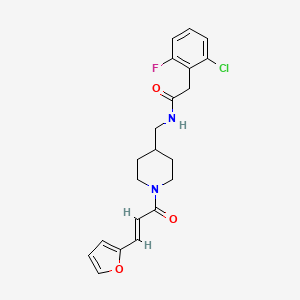

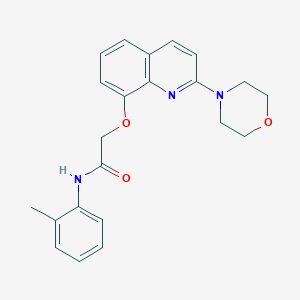

![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)

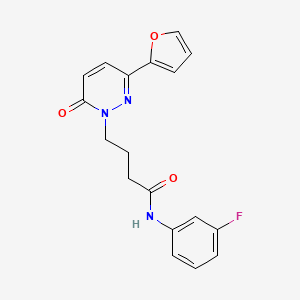

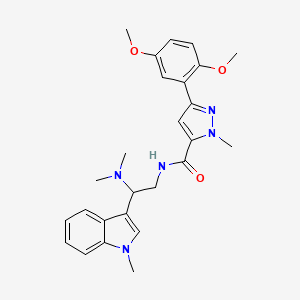

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

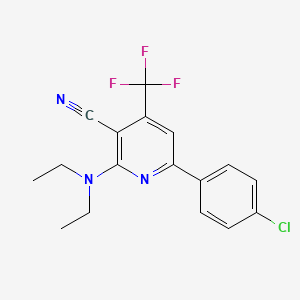

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

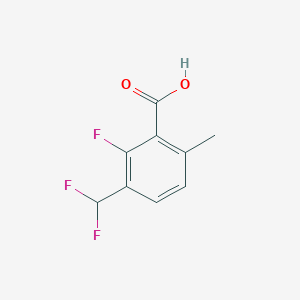

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)